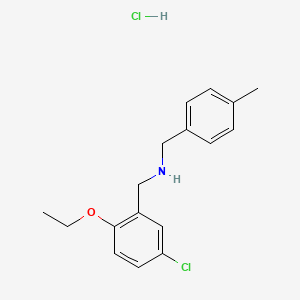![molecular formula C16H17N3O2 B5439953 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide](/img/structure/B5439953.png)
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, also known as PBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PBP is a proline derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting target for further investigation. In We will also discuss future directions for research on this compound.
作用機序
The mechanism of action of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide is thought to involve binding to the proline-binding site of cyclophilin A, which can lead to changes in the conformation of the enzyme and its associated proteins. This can have downstream effects on a range of biological processes, including protein folding, signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of cyclophilin A and its associated proteins. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been shown to have anti-inflammatory effects, and may have potential as a therapeutic agent for a range of inflammatory diseases. Additionally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have antiviral activity against HIV-1 and other viruses.
実験室実験の利点と制限
One of the main advantages of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide for lab experiments is its specificity for the proline-binding site of cyclophilin A, which allows for targeted manipulation of this enzyme and its associated proteins. However, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be difficult to synthesize and purify, which can limit its use in some experimental settings. Additionally, the effects of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be context-dependent, and may vary depending on the specific biological system being studied.
将来の方向性
There are a range of future directions for research on 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, including further exploration of its mechanism of action and its potential therapeutic applications. Additionally, there is potential for the development of new analogs of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide with improved properties, such as increased specificity or potency. Finally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide may have potential as a tool for studying the role of proline derivatives in a range of biological processes, and further research in this area could lead to new insights into the fundamental mechanisms of life.
合成法
The synthesis of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide involves the reaction of N-Boc-proline with 4-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling agent such as HATU or PyBOP. The resulting compound is then deprotected using trifluoroacetic acid to yield 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide.
科学的研究の応用
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been used in a range of scientific research applications, including as a tool for studying the role of proline derivatives in biological systems. In particular, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to bind to the proline-binding site of cyclophilin A, an enzyme that is involved in a range of biological processes. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been used to study the role of proline derivatives in protein folding and stability.
特性
IUPAC Name |
1-(4-pyrrol-1-ylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-15(20)14-4-3-11-19(14)16(21)12-5-7-13(8-6-12)18-9-1-2-10-18/h1-2,5-10,14H,3-4,11H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMITAQXUIGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5439877.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B5439887.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)
![3-[2-fluoro-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5439895.png)
![4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5439897.png)
![(1R*,2R*,6S*,7S*)-4-(2-methyl-5-propyl-4-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5439903.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)
![3-(benzylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439928.png)
![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439940.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5439956.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5439962.png)
![7-acetyl-3-(ethylthio)-6-(5-iodo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439975.png)
